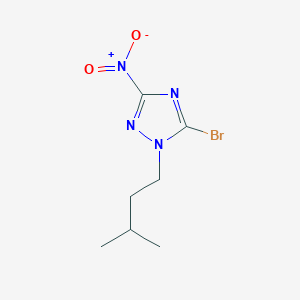
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions with varying yields. For instance, the synthesis of a thiazolo[4,5-d]pyrimidin-7-yl derivative was achieved through a five-step process with an overall chemical yield of 7% . This suggests that the synthesis of complex molecules like "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one" could also involve multiple steps and might face challenges in optimizing yield.
Molecular Structure Analysis
The molecular structures of compounds similar to the one are characterized by the presence of multiple heteroatoms, which contribute to the formation of hydrogen bonds, as seen in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, where complex sheets are formed through N-H...N, N-H...O, and C-H...O hydrogen bonds . This indicates that "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one" may also exhibit significant hydrogen bonding, affecting its molecular conformation and interactions.
Chemical Reactions Analysis
The provided papers do not detail specific reactions for the compound , but they do mention transformations involving Hantzsch reactions and subsequent aromatization steps . These types of reactions are important in the synthesis of heterocyclic compounds and could potentially be relevant to the synthesis and reactivity of "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one".
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one" are not provided, the properties of structurally related compounds can offer some insights. For example, the radiochemical purity and specific activity of a radiolabeled thiazolo[4,5-d]pyrimidin-7-yl derivative were reported to be >99% and 370-1110GBq/μmol, respectively . These parameters are crucial for the application of such compounds in biological studies, suggesting that the purity and specific activity of the compound would also be important factors to consider in its evaluation.
科学的研究の応用
Synthesis and Biological Activity
5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one and its derivatives have been a focus in synthetic chemistry, aiming at the development of novel compounds with potential biological activities. Studies highlight its significance in the synthesis of heterocyclic compounds, which play a crucial role in the development of new pharmaceuticals and materials.
Synthesis of Pyrimidine Linked Heterocyclics : The synthesis of pyrimidine-linked pyrazole heterocyclic compounds demonstrates a method of creating molecules with potential insecticidal and antibacterial activities. These compounds are prepared by cyclocondensation under microwave irradiation, indicating a modern approach to chemical synthesis that could be applied to 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one derivatives for similar biological applications (Deohate & Palaspagar, 2020).
Isoxazole Strategy for α-Aminopyrrole Derivatives : The development of a synthesis strategy for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, involving a domino process that includes reductive isoxazole ring-opening, demonstrates the versatility of using amino-pyrrole derivatives in synthesizing complex organic structures. This method could be adapted for synthesizing derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one with potential applications in medicinal chemistry (Galenko et al., 2019).
Polyamide-DNA Interactions : The study on pyrrole−imidazole polyamides and their ability to recognize specific DNA sequences in the minor groove offers insights into the potential of these compounds to regulate gene expression. This research suggests that derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one could be designed to target specific DNA sequences, providing a pathway for the development of novel gene expression regulators (Swalley et al., 1996).
Chemical Properties and Reactivity
The chemical reactivity and properties of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one derivatives are crucial for their application in various scientific fields. Research into the synthesis and reactions of similar compounds provides valuable knowledge on how to manipulate these molecules for specific applications.
- Reactions with Aminopyrazoles : The study of reactions involving 5-aminopyrazoles to synthesize fused pyrazoles showcases the chemical reactivity of amino-substituted heterocycles. Understanding these reactions can inform the synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one derivatives with tailored properties for specific scientific applications (Hammouda et al., 1984).
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methylbutyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10(2)7-8-20-9-13(21)14(15(20)17)16-18-11-5-3-4-6-12(11)19-16/h3-6,10,17,21H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTMBWSSXQNLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B2553908.png)
![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)



![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)


![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)


